molecular formula C7H6FN3 B1378425 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1352398-22-1

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1378425
CAS No.: 1352398-22-1
M. Wt: 151.14 g/mol
InChI Key: WKALDBSJQWTLST-UHFFFAOYSA-N
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Description

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves multi-step procedures. One common method starts with the preparation of a pyrrole derivative, followed by the introduction of a fluorine atom and subsequent cyclization to form the pyridine ring. Key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in drug development .

Scientific Research Applications

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Medicine: Investigated for its anticancer properties due to its ability to inhibit key signaling pathways involved in tumor growth.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as kinase enzymes. It binds to the active site of these enzymes, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
  • 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs

Uniqueness

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific fluorine substitution, which enhances its biological activity and stability compared to other similar compounds. Its ability to inhibit multiple kinase targets makes it a versatile scaffold for drug development .

Properties

IUPAC Name

3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALDBSJQWTLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1N)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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